molecular formula C12H18N2O B3059460 3-Methoxy-4-(piperidin-1-yl)aniline CAS No. 186090-34-6

3-Methoxy-4-(piperidin-1-yl)aniline

Cat. No. B3059460
M. Wt: 206.28 g/mol
InChI Key: MAGNNZDTPVFTPY-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(piperidin-1-yl)aniline” is a compound with the CAS Number: 1254058-34-8 and a molecular weight of 304.44 . It has a linear formula of C17H28N4O . The compound is stored in a dark place under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(piperidin-1-yl)aniline” is 1S/C17H28N4O/c1-19-9-11-20 (12-10-19)15-5-7-21 (8-6-15)16-4-3-14 (18)13-17 (16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 . This indicates the presence of a piperidine ring, an aniline group, and a methoxy group in the molecule.


Physical And Chemical Properties Analysis

“3-Methoxy-4-(piperidin-1-yl)aniline” is a solid compound . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound has been involved in the synthesis of 4-methoxy-3-(piperidin-4-yl) benzamides, which are identified as novel inhibitors of the presynaptic choline transporter, a target for therapeutic intervention in neurological disorders. This research highlights its role in the development of drug-like scaffolds for potential neurological applications (Bollinger et al., 2015).

Organic Chemistry and Compound Synthesis

  • In the field of organic chemistry, it's been used in the synthesis of new partially hydrogenated carbazoles, indicating its utility in producing complex organic compounds with potential applications in various industries (Gataullin et al., 2007).

Biological Applications and Antimicrobial Properties

  • Research on cyclopalladate complexes of 4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl) aniline has shown significant antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Nassar et al., 2013).

Material Science and Corrosion Inhibition

  • The compound has been part of studies in material science, specifically in the prediction of inhibition efficiencies of piperidine derivatives on the corrosion of iron. This indicates its relevance in developing corrosion inhibitors for industrial applications (Kaya et al., 2016).

Cancer Research

  • It's been utilized in the synthesis of (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene aniline derivatives, which were evaluated for their in vitro anticancer activity, highlighting its role in the development of potential cancer therapeutics (Subhash et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

The future directions for “3-Methoxy-4-(piperidin-1-yl)aniline” and similar compounds lie in their potential applications in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methoxy-4-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-9-10(13)5-6-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNNZDTPVFTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570543
Record name 3-Methoxy-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(piperidin-1-yl)aniline

CAS RN

186090-34-6
Record name 3-Methoxy-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Methoxy-4-nitro-phenyl)-piperidine (Stage 85.2; 4.0 g, 17 mmol) in ethanol/THF 5:1 (90 ml) is hydrogenated in the presence of Pd/C 10 % (“Engelhard 4505”; 0.4 g). Then the catalyst is filtered off and the filtrate is concentrated yielding the title compound: 1H-NMR (DMSO-d6): 6.58 (d, 1H), 6.19 (d, 1H), 6.04 (dd, 1H), 4.66 (s, H2N), 3.65 (s, H3CO), 2.70 (m, 4H), 1.56 (m, 4H), 1.43 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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